6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride

Catalog No.
S593686
CAS No.
82778-08-3
M.F
C7H8Cl2N6
M. Wt
247.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)pteridine-2,4-diamine monohydrochl...

CAS Number

82778-08-3

Product Name

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride

IUPAC Name

6-(chloromethyl)pteridine-2,4-diamine;hydrochloride

Molecular Formula

C7H8Cl2N6

Molecular Weight

247.08 g/mol

InChI

InChI=1S/C7H7ClN6.ClH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H

InChI Key

SDZKFWPFFHILFI-UHFFFAOYSA-N

SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl.Cl

Synonyms

2,4-DCMPT, 2,4-diamino-6-chloromethylpteridine, 2,4-diamino-6-chloromethylpteridine hydrochloride

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl.Cl
  • Organic Chemistry and Synthesis

    CMPD possesses a chloromethyl group, which is a reactive functional group commonly used in organic synthesis for alkylation reactions. Studies might investigate CMPD as a building block for the synthesis of more complex molecules with potential biological activity [].

  • Bioconjugation

    The presence of the amine groups in CMPD makes it a candidate for bioconjugation reactions. Bioconjugation involves linking CMPD to biomolecules like proteins or antibodies. This could be useful for creating targeted drug delivery systems or probes for biological imaging [].

  • Medicinal Chemistry

    The pteridine ring structure is present in several important biological molecules, such as folic acid and biotin. Research could explore if CMPD has any biological activity or if it can be modified to target specific pathways of interest in medicinal chemistry [].

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride is a chemical compound with the molecular formula C7_7H8_8Cl2_2N6_6 and a molecular weight of 247.08 g/mol. It is characterized by a pteridine core structure with two amino groups located at the 2 and 4 positions and a chloromethyl group at the 6 position. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various laboratory applications. It is classified as an irritant and poses health hazards, necessitating careful handling in laboratory environments .

  • Act as a alkylating agent: The chloromethyl group could react with nucleophilic groups in biomolecules, potentially leading to functional modifications or inhibition of biological processes.
  • Serve as a precursor molecule: CMPD could be a valuable intermediate for the synthesis of more complex molecules with desired biological activities.
  • Skin and eye irritant: The presence of the chloride ion can be irritating to skin and eyes upon contact.
  • Suspected mutagen: The chloromethyl group is a known structural alert for potential mutagenicity, requiring further investigation.
  • Potential for allergic reactions: The aromatic amines could raise concerns for allergic reactions in sensitive individuals.

The reactivity of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride can be attributed to its chloromethyl group, which can undergo nucleophilic substitution reactions. In the presence of nucleophiles such as amines or alcohols, the chloromethyl group can be replaced, leading to the formation of various derivatives. Additionally, the amino groups can participate in acylation or alkylation reactions, further expanding the range of possible chemical transformations .

While specific biological activities of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride are not extensively documented, compounds related to pteridine derivatives have been studied for their potential pharmacological properties. Pteridine derivatives are known to exhibit a variety of biological activities, including antimicrobial, antitumor, and antiviral effects. The presence of amino groups in this compound may enhance its interaction with biological targets, although more research is needed to elucidate its specific biological roles .

The synthesis of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride typically involves the chloromethylation of pteridine derivatives. Common methods include:

  • Chloromethylation Reaction: Pteridine can be reacted with chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group at the 6 position.
  • Reduction Reactions: The introduction of amino groups can be achieved through reduction processes involving suitable precursors.
  • Salt Formation: The hydrochloride salt can be formed by reacting the free base form of the compound with hydrochloric acid .

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride finds applications primarily in research settings. Its uses include:

  • Pharmaceutical Research: As a reference standard for testing and development in pharmaceutical formulations.
  • Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Biological Studies: Potential use in studies investigating pteridine-related biological pathways or mechanisms .

Several compounds share structural similarities with 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PteridineBasic structure without substituentsFound naturally in folic acid
2-Amino-4-hydroxypteridineHydroxyl group at position 4Exhibits different solubility properties
6-MethylpteridineMethyl group instead of chloromethylPotentially different reactivity
2-Amino-6-chloropurineChlorine at position 6 on a purine baseRelated but distinct due to purine structure

The uniqueness of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride lies in its specific combination of functional groups that may confer distinct chemical properties and biological activities compared to these other compounds .

The synthesis of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride begins with careful selection of appropriate precursors, with 2,4-diamino-6-hydroxymethylpteridine being the most direct and efficient starting material for chlorination reactions [17] [18]. This hydroxymethyl precursor serves as the primary intermediate in the synthetic pathway, offering advantages in terms of reactivity, yield, and product purity compared to alternative starting materials [22] [24].

The synthesis of the hydroxymethyl precursor itself is typically accomplished through the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone under controlled pH conditions [22]. Research has demonstrated that maintaining the pH between 2.5 and 5.4, with an optimal value around 3.0, significantly favors the formation of the desired 6-isomer over the 7-isomer in a ratio of approximately 20:1 [22] [24]. This selectivity is crucial for ensuring high purity of the final chloromethyl product.

Several key factors influence the selection of 2,4-diamino-6-hydroxymethylpteridine as the preferred precursor:

PrecursorAdvantagesDisadvantagesSynthesis MethodTypical Purity (%)Isomer Ratio (6-/7-isomer)
2,4-Diamino-6-hydroxymethylpteridineDirect chlorination possible, high purity productMoisture sensitive, potential hydrolysis during storageTetraaminopyrimidine + dihydroxyacetone (pH 3.0-5.4)95-9820:1 (at pH 3.0)
2,4-Diamino-6-methylpteridineOxidation to hydroxymethyl followed by chlorinationAdditional oxidation step requiredTetraaminopyrimidine + acetone derivatives90-95N/A
2,4-Diamino-7-hydroxymethylpteridine (isomer)Alternative isomer for specialized applicationsLower reactivity, separation challengesFormed as minor isomer in hydroxymethyl synthesis85-90Isolated isomer
2,4-Diamino-6-formylpteridineReduction to hydroxymethyl then chlorinationMultiple reduction steps neededOxidation of hydroxymethyl or methyl precursor90-95N/A
2,4-Diamino-6-carboxypteridineReduction pathway to hydroxymethyl derivativeComplex reduction pathway, low overall yieldOxidation of methyl precursor85-90N/A

The chlorination of 2,4-diamino-6-hydroxymethylpteridine typically proceeds through nucleophilic substitution of the hydroxyl group with a chloride ion [19] [21]. This transformation can be achieved using various chlorinating agents, with thionyl chloride being the most commonly employed reagent due to its efficiency and cost-effectiveness [26] [32]. The reaction involves the formation of an intermediate chlorosulfite ester, followed by displacement with chloride to yield the desired chloromethyl product [6] [10].

Alternative pathways for obtaining the chloromethyl derivative include the chlorination of 2,4-diamino-6-methylpteridine via radical halogenation, though this approach often results in lower selectivity and yield [29] [32]. The direct chloromethylation of the pteridine ring system has also been explored but presents challenges in regioselectivity control [14] [25].

Solvent Systems and Catalytic Conditions for Thionyl Chloride-Mediated Reactions

The choice of solvent system and catalytic conditions plays a crucial role in optimizing thionyl chloride-mediated chlorination reactions for the synthesis of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride [10] [12]. Thionyl chloride serves as both reagent and solvent in many protocols, but the addition of co-solvents can significantly improve reaction outcomes [6] [16].

Various solvent systems have been investigated for thionyl chloride-mediated chlorination reactions, each offering distinct advantages and limitations:

Solvent SystemAdvantagesDisadvantagesRecommended RatioOptimal Temperature (°C)
Neat Thionyl ChlorideMaximum concentration, no dilutionPoor solubility for some substrates, difficult controlN/A (excess)70-80
Thionyl Chloride/DimethylformamideCatalytic effect (Vilsmeier complex), improved reactivityDimethylformamide decomposition possible, formylation side reactionsThionyl Chloride:Dimethylformamide = 10:1 to 20:140-60
Thionyl Chloride/DichloromethaneGood solubility for pteridines, moderate temperatureLimited temperature range, hydrogen chloride retentionThionyl Chloride:Dichloromethane = 1:2 to 1:530-50
Thionyl Chloride/TolueneHigh temperature capability, water removalLimited solubility for polar substratesThionyl Chloride:Toluene = 1:3 to 1:1080-110
Thionyl Chloride/AcetonitrilePolar aprotic, good solubility, moderate temperaturePotential side reactions with nitrile groupThionyl Chloride:Acetonitrile = 1:3 to 1:550-70

The addition of catalytic amounts of certain compounds can significantly enhance the efficiency of thionyl chloride-mediated chlorination reactions [12] [16]. Dimethylformamide is commonly employed as a catalyst, forming a Vilsmeier-type complex that increases the electrophilicity of thionyl chloride and accelerates the reaction [6] [10]. Pyridine derivatives can also serve as catalysts, promoting the formation of the chlorosulfite intermediate and facilitating the subsequent nucleophilic substitution [12] [29].

The reaction mechanism involves initial formation of a chlorosulfite ester intermediate through nucleophilic attack of the hydroxyl group on thionyl chloride [6] [10]. This intermediate then undergoes nucleophilic substitution with chloride, releasing sulfur dioxide and forming the desired chloromethyl product [6] [16]. The reaction conditions must be carefully controlled to minimize side reactions, such as oxidation or elimination, which can lead to impurities in the final product [10] [12].

Temperature control is particularly critical in thionyl chloride-mediated reactions [10] [16]. Lower temperatures (30-50°C) generally favor selectivity but may result in slower reaction rates, while higher temperatures (60-80°C) accelerate the reaction but can promote side reactions and decomposition [12] [29]. The optimal temperature range for the chlorination of 2,4-diamino-6-hydroxymethylpteridine has been determined to be 60-70°C, balancing reaction rate and selectivity [32].

Reaction time also significantly impacts the outcome, with extended reaction times typically required for complete conversion of the hydroxymethyl precursor [32]. However, excessive reaction times can lead to over-chlorination, resulting in dichloromethyl impurities [29] [32]. Monitoring the reaction progress using analytical techniques such as high-performance liquid chromatography is recommended to determine the optimal endpoint [32].

Industrial-Scale Production: Yield Optimization and Impurity Control

The transition from laboratory-scale synthesis to industrial production of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride presents numerous challenges that must be addressed to ensure consistent quality, high yield, and cost-effectiveness [24] [26]. Key considerations include reactor design, process parameters, and impurity control strategies [13] [14].

Industrial-scale production requires careful optimization of reaction parameters to maximize yield while maintaining product quality:

ParameterOptimal RangeImpact on YieldScale-up Considerations
Reaction Temperature60-70°CHigher temperature increases rate but may cause decompositionHeat transfer becomes limiting, jacket cooling needed
Thionyl Chloride Equivalents3-5 equivalentsExcess needed for complete conversion, but waste increasesHydrogen chloride/Sulfur dioxide gas handling requires scrubbing system
Reaction Time3-5 hoursSufficient time needed for complete conversionIn-process monitoring recommended (High-performance liquid chromatography)
Concentration0.1-0.3 M substrateHigher concentration reduces solvent waste but may affect mixingSolubility limitations may require solvent adjustments
Catalyst Addition0.05-0.1 equiv Dimethylformamide or pyridineCatalytic amounts improve rate and selectivityHomogeneous distribution important at scale
Mixing EfficiencyMechanical stirring (200-400 rpm)Critical for heat transfer and reaction homogeneitySpecialized impellers needed for larger reactors
Moisture Control<50 ppm water contentCritical to prevent hydrolysis of product and reagentNitrogen blanketing and anhydrous reagent handling

Impurity control represents one of the most significant challenges in the industrial production of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride [13] . Common impurities include dichloromethyl derivatives, unreacted starting material, hydrolyzed products, and isomeric impurities [32]. Effective strategies for impurity control include:

Impurity TypeControl StrategyAnalytical MethodTypical Limit (%)
Dichloromethyl impurityTemperature control, stoichiometric Thionyl Chloride ratioHigh-performance liquid chromatography-Ultraviolet (220-280nm), Nuclear magnetic resonance (additional Carbon-Hydrogen signal)≤0.5
Unreacted hydroxymethyl starting materialExtended reaction time, excess Thionyl Chloride, complete conversion monitoringHigh-performance liquid chromatography-Ultraviolet, Thin-layer chromatography comparison with standard≤1.0
Hydrolyzed product (alcohol)Anhydrous conditions, moisture exclusion, nitrogen atmosphereHigh-performance liquid chromatography-Mass Spectrometry, Infrared (Hydroxyl stretching)≤0.5
Oxidized impurities (aldehyde/acid)Antioxidant addition, light protection, controlled temperatureHigh-performance liquid chromatography-Ultraviolet, Nuclear magnetic resonance (aldehyde/acid signals)≤0.3
Isomeric impuritiesOptimized pH control during synthesis of hydroxymethyl precursorHigh-performance liquid chromatography with reference standards, 2D Nuclear magnetic resonance≤0.5

The reactor design and materials of construction are critical considerations for industrial-scale production [13] [24]. Glass-lined or Hastelloy reactors are preferred due to their resistance to corrosion from hydrogen chloride generated during the reaction [13] [14]. Efficient temperature control systems, such as jacketed vessels with precise control (±2°C), are essential to manage the exothermic nature of the chlorination reaction [13] [24].

Gas handling systems are necessary to manage the hydrogen chloride and sulfur dioxide gases produced during the reaction [10] [13]. These typically include scrubbing systems to prevent environmental contamination and ensure worker safety [13] [14]. Closed systems with pressure relief mechanisms and inert atmosphere capabilities are also recommended to maintain anhydrous conditions and prevent moisture ingress [13] [24].

Process monitoring is crucial for consistent product quality [13] . In-line high-performance liquid chromatography systems and regular sampling protocols enable real-time tracking of reaction progress and impurity formation [13] [24]. This information can be used to optimize reaction endpoints and ensure consistent batch-to-batch quality [24] .

Alternative Synthetic Routes: Comparison of Halogenation Techniques

While thionyl chloride-mediated chlorination represents the most common approach for synthesizing 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride, several alternative halogenation techniques have been explored to address specific challenges or improve certain aspects of the synthesis [7] [15]. These methods offer varying degrees of selectivity, yield, scalability, and environmental impact [7] [25].

A comprehensive comparison of different halogenation techniques for pteridine compounds reveals the strengths and limitations of each approach:

Halogenation MethodSelectivityReaction ConditionsYield Range (%)ScalabilityEnvironmental ImpactCost Efficiency
Thionyl ChlorideModerateReflux, 60-80°C, 2-6h70-90ExcellentHigh (Hydrogen chloride, Sulfur dioxide emissions)High
Phosphorus Chlorides (Phosphorus trichloride/Phosphorus pentachloride)Low to Moderate0-80°C, 3-8h65-85GoodHigh (Phosphoryl chloride byproduct)Moderate
N-ChlorosuccinimideHighRoom temp to 60°C, 2-12h60-85ModerateModerate (succinimide waste)Low
Triphenylphosphine/Carbon tetrachlorideHighRoom temp to 80°C, 4-12h60-80PoorHigh (Carbon tetrachloride toxicity)Low
Hydrogen chloride/Trioxane with Metal CatalystsModerate to High20-60°C, 2-8h65-85GoodModerate (acid waste)Moderate
Electrochemical ChlorinationVariableRoom temp, 2-24h50-75PoorLow (if green electricity used)Low

Phosphorus-based chlorinating agents, such as phosphorus trichloride and phosphorus pentachloride, offer an alternative to thionyl chloride [3] [7]. These reagents typically operate through similar mechanisms, forming reactive intermediates that facilitate nucleophilic substitution of the hydroxyl group [3] [15]. While effective, these methods often produce phosphoryl chloride as a byproduct, which can complicate purification and waste management [3] [7].

N-Chlorosuccinimide represents a milder chlorinating agent that can offer improved selectivity in certain cases [15] [25]. This approach typically involves radical-mediated or electrophilic chlorination mechanisms, which can be advantageous for substrates sensitive to strongly acidic conditions [15] [25]. However, the higher cost of N-Chlorosuccinimide and the generation of succinimide waste limit its application in large-scale production [15] [25].

The combination of triphenylphosphine and carbon tetrachloride provides another alternative for the conversion of hydroxymethyl groups to chloromethyl derivatives [7] [24]. This method proceeds through the formation of a phosphonium intermediate, followed by nucleophilic substitution with chloride [7] [24]. While offering high selectivity, this approach suffers from poor atom economy due to the stoichiometric use of triphenylphosphine and environmental concerns associated with carbon tetrachloride [7] [24].

Metal-catalyzed chlorination using hydrogen chloride and trioxane has emerged as a promising alternative, particularly for industrial applications [14] [30]. This approach employs metal triflates, such as scandium triflate or ytterbium triflate, as catalysts to promote the chlorination reaction under milder conditions [14] [30]. The recyclability of the catalyst and the potential for aqueous reaction conditions make this method attractive from both economic and environmental perspectives [14] [30].

Electrochemical chlorination represents an emerging technology that eliminates the need for traditional chlorinating reagents [7] [30]. This approach generates reactive chlorine species in situ through electrochemical oxidation of chloride ions [7] [30]. While offering environmental advantages, the specialized equipment requirements and challenges in scaling up electrochemical processes have limited its widespread adoption in industrial settings [7] [30].

The selection of an appropriate halogenation technique depends on various factors, including the scale of production, available equipment, environmental considerations, and economic constraints [7] [15]. For industrial-scale production of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride, thionyl chloride remains the preferred method due to its favorable combination of high yield, excellent scalability, and cost efficiency, despite its environmental drawbacks [24] [32].

Related CAS

57521-63-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

82778-08-3

Dates

Last modified: 04-15-2024

Explore Compound Types